molecular formula C11H12N2O2 B1306339 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 24786-75-2

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No. B1306339
CAS RN: 24786-75-2
M. Wt: 204.22 g/mol
InChI Key: WIKFGRIKIICZOF-UHFFFAOYSA-N
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Description

The compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its resemblance to the nucleotides that make up DNA. Benzimidazole derivatives are often studied for their potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves the formation of the benzimidazole ring and subsequent functionalization at specific positions on the ring. For example, the synthesis of the facially coordinating tripod ligand 3,3-bis(1-methylimidazol-2-yl)propionate (bmip) has been reported, which involves the creation of a benzimidazole derivative with a propionic acid substituent . The synthetic route to the sodium salt of this ligand and its hydrochloride form has been described, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further substituted with various functional groups. Single crystal X-ray analysis has been used to characterize the structure of related compounds, such as methyl 3,3-bis(1-methylimidazol-2-yl)propionate (bmipme), providing detailed insights into their molecular geometry . Similarly, the crystal structure, as well as quantum mechanical calculations, have been performed on other benzimidazole derivatives to understand their structural properties .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the imidazole ring and the substituents attached to it. The study of the proton transfer reaction between a benzimidazole derivative and picric acid in chloroform is an example of the chemical reactivity of such compounds . The formation of a proton transfer complex indicates the potential for benzimidazole derivatives to engage in acid-base chemistry, which is relevant for their biological activity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the vibrational features and electronic properties of benzimidazole derivatives . These studies provide information on the compound's potential energy distribution, NMR chemical shifts, and electronic transitions, which are crucial for understanding their behavior in different environments . Additionally, physicochemical studies on the interaction between benzimidazole derivatives and other compounds, such as the formation of a proton transfer complex with picric acid, reveal insights into their stability, reactivity, and potential applications .

Scientific Research Applications

Fluorescence Applications

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid and its derivatives are significant in the development of fluorescence applications. The synthesis of tridentate ligands derived from benzimidazole, leading to rhenium complexes, showcases the potential in fluorescence imaging and sensors. These ligands, including derivatives of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid, exhibit distinct coordination geometries, contributing to their luminescence properties. Such applications are crucial in biological imaging and the development of diagnostic tools (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Agents

The antimicrobial potential of benzimidazole derivatives, including 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid, is a vital area of research. Novel synthesis of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides has shown significant in vitro activities against various bacterial and fungal pathogens. This suggests the compound's relevance in developing new antimicrobial agents, which is crucial in addressing antibiotic resistance (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Co-crystallization Studies

Co-crystallization studies of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid derivatives with carboxylic acids highlight its role in crystal engineering. Such studies provide insights into the molecular conformations and interactions within crystals, which are essential for designing materials with specific properties. The analysis of these co-crystals, including their thermal stability and conformational changes, contributes to the understanding of molecular assemblies and their potential applications in material science (Zhai, Guo, Ling, Wu, Wang, Sun, & Luo, 2017).

Neuroprotective Agents

The development of neuroprotective agents is another significant application of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid derivatives. Studies on benzimidazole-spaced phosphono-alpha-amino acid derivatives have shown potent NMDA antagonistic activity, indicating their potential as therapeutic agents for neurodegenerative diseases. The ability to modulate NMDA receptor activity could be crucial in treating conditions like Alzheimer's disease, highlighting the compound's therapeutic potential (Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001).

Synthesis of Novel Compounds

The versatility of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid in synthetic chemistry is evident through its involvement in the synthesis of a wide range of novel compounds. For example, its transformation into benzimidazo[1,2-a][1,4]diazepinones via an isocyanide-based three-component synthesis represents a methodological advancement in creating complex molecular structures. This demonstrates the compound's utility in expanding the chemical space for pharmaceutical and material science applications (Ghandi, Zarezadeh, & Taheri, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid are currently unknown. This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Mode of Action

As a benzimidazole derivative, it may interact with its targets through hydrogen bonding and π-π stacking interactions, common among benzimidazole compounds . .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other essential processes. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s logP value of 1.2798 suggests it has some degree of lipophilicity, which could influence its absorption and distribution. Its polar surface area of 40.609 may also affect its ability to cross biological membranes

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , this compound may exert similar effects, potentially leading to bacterial cell death.

properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFGRIKIICZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389963
Record name 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24786-75-2
Record name 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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